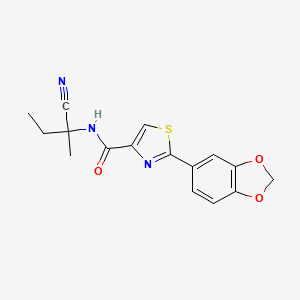![molecular formula C24H16N2O4 B2835663 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene CAS No. 52401-96-4](/img/structure/B2835663.png)
1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene”, there are related studies on the synthesis of isoindoline derivatives . These compounds were synthesized using simple heating and relatively quick solventless reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization : The compound has been used in the synthesis of benzo[f]isoindole-4,9-diones starting from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene, which could be converted by CAN-mediated oxidation in one step to benzo[f]isoindole-4,9-diones. This demonstrates its role in organic synthesis processes (Claessens et al., 2008).
Electro-Synthesis : This chemical has been studied in electro-synthesis, specifically in the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of 1,4-hydroquinone, leading to the production of a final product with high yield, selectivity, purity, and low waste. This highlights its potential in green electro-synthesis (Habibi et al., 2014).
Catalysis : It has been used in the development of advanced catalyst systems for alkoxycarbonylation of alkenes, demonstrating its relevance in homogeneous catalysis and its potential for practical applications in transforming alkenes into versatile ester products (Dong et al., 2017).
Coordination Polymers : The compound plays a role in the synthesis of coordination polymers, which are crucial in material science for their unique structural and functional properties. Research has been conducted on the syntheses, structures, and properties of these polymers (He et al., 2020).
Anion Transport : Research has also shown its application in potent anionophoric activity through anion exchange with a minor level of proton/anion symport, highlighting its potential in molecular transport and membrane science (Peng et al., 2016).
Propiedades
IUPAC Name |
2-[[2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-21-17-9-3-4-10-18(17)22(28)25(21)13-15-7-1-2-8-16(15)14-26-23(29)19-11-5-6-12-20(19)24(26)30/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFVUWYFEIHZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2835582.png)
![4-[(4-chlorophenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2835583.png)
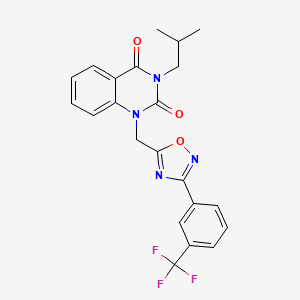
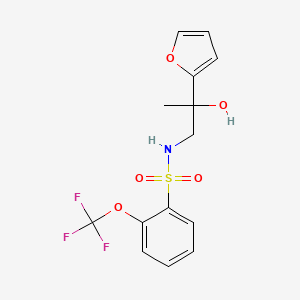
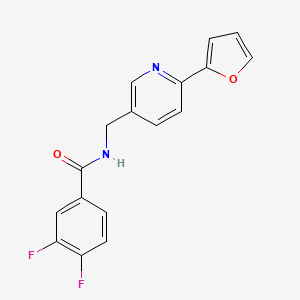
![tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate](/img/structure/B2835588.png)
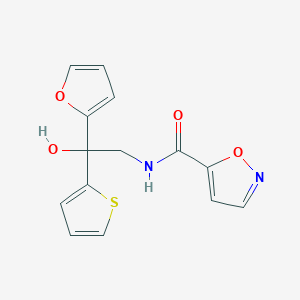

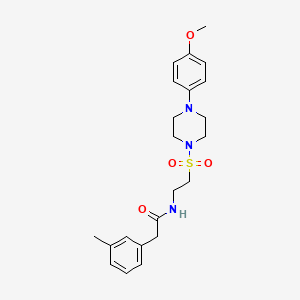
![2-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2835596.png)
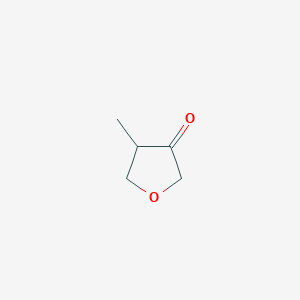
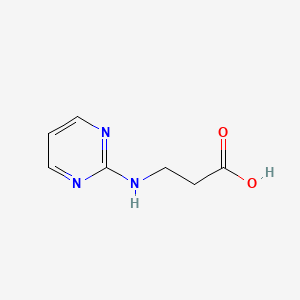
![N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2835601.png)
